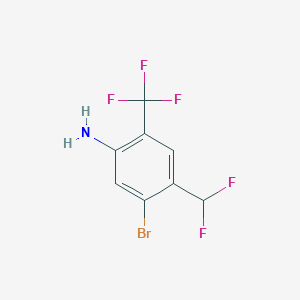
5-Bromo-4-difluoromethyl-2-(trifluoromethyl)aniline
Übersicht
Beschreibung
5-Bromo-4-difluoromethyl-2-(trifluoromethyl)aniline: is an organic halogenated compound with the chemical formula C8H4BrF5N. It is a crystalline solid known for its high chemical stability and is widely used in various scientific experiments and industries. The presence of bromine, difluoromethyl, and trifluoromethyl groups in its structure makes it a unique compound with significant applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-difluoromethyl-2-(trifluoromethyl)aniline typically involves the bromination of a suitable precursor, followed by the introduction of difluoromethyl and trifluoromethyl groups. One common method includes the use of bromine and a suitable catalyst to achieve the bromination reaction. The reaction conditions often involve refluxing the mixture in an inert solvent such as dimethyl sulfoxide (DMSO) for several hours .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and distillation to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-4-difluoromethyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Formation of iodinated or fluorinated derivatives.
Oxidation Reactions: Formation of quinones or nitro compounds.
Reduction Reactions: Formation of corresponding amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-4-difluoromethyl-2-(trifluoromethyl)aniline is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound to investigate the interactions of halogenated anilines with enzymes and receptors.
Medicine: The compound is explored for its potential use in drug discovery and development. Its unique structure makes it a candidate for designing new drugs with improved pharmacokinetic properties and enhanced biological activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of advanced polymers, coatings, and electronic materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-difluoromethyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2,4-difluorophenol
Comparison: Compared to similar compounds, 5-Bromo-4-difluoromethyl-2-(trifluoromethyl)aniline exhibits unique properties due to the presence of both difluoromethyl and trifluoromethyl groups. These groups contribute to its high chemical stability and enhanced biological activity. The compound’s unique structure makes it a valuable tool in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
5-bromo-4-(difluoromethyl)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5N/c9-5-2-6(15)4(8(12,13)14)1-3(5)7(10)11/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBMELSTBDBAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)N)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


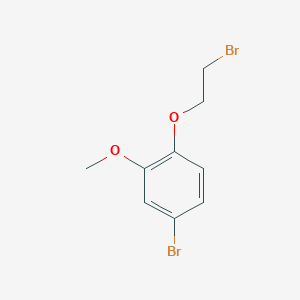

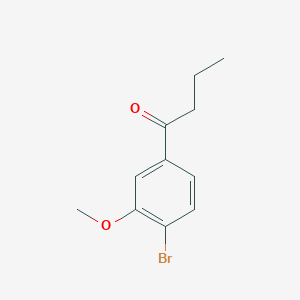
![Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B1415885.png)
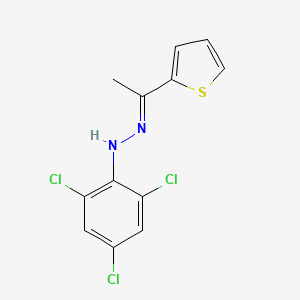

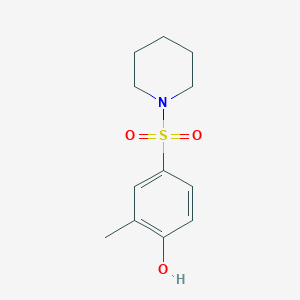
![[4-(4-Methoxypyrazol-1-ylmethyl)-phenyl]-methanol](/img/structure/B1415890.png)

![5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B1415892.png)
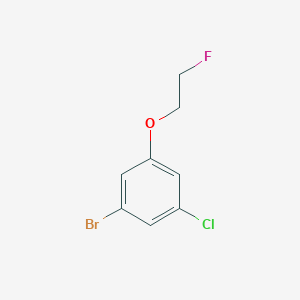
![2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-amine](/img/structure/B1415894.png)

![Methyl 3-[4-(3-hydroxypropoxy)phenyl]propanoate](/img/structure/B1415900.png)
